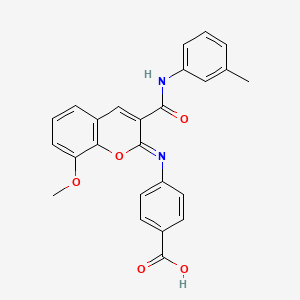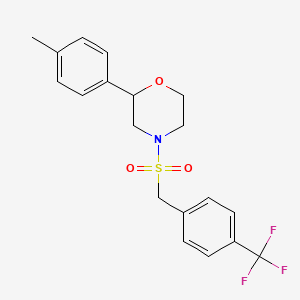
2-(p-Tolyl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-Tolyl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)morpholine is a chemical compound used in scientific research for its unique properties. It is commonly referred to as Tolylsulfonylmorpholine or TSM. This compound belongs to the family of sulfonamide compounds and has a molecular weight of 393.45 g/mol.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
An unexpected reaction involving sulfur dioxide and a morpholine derivative under copper(i) bromide catalysis led to the formation of benzo[b]thiophene 1,1-dioxides, showcasing the compound's potential in chemical synthesis and structural diversity (Luo et al., 2015). Furthermore, the crystal and molecular structure of similar sulfonamides have been elucidated, contributing to the understanding of their chemical properties and potential applications in various fields (Remko et al., 2010).
Modulation of Antibiotic Activity
The modulation of antibiotic activity against multidrug-resistant strains by sulfonamides, including those with morpholine groups, highlights the potential for developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance (Oliveira et al., 2015).
Anion-Exchange Membranes for Electrochemical Applications
Innovations in anion-exchange blend membranes, incorporating morpholinium-functionalized polymers, demonstrate the compound's relevance in enhancing the properties of membranes used in electrochemical applications, such as alkaline fuel cells. These advancements underline the potential for improving energy conversion and storage technologies (Morandi et al., 2015).
Organic Synthesis and Catalysis
The use of morpholine derivatives in various organic reactions, such as the synthesis of o-sulfamidotriazobenzenes and the electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines, showcases their versatility and utility in organic synthesis and catalysis. These studies provide insights into the mechanisms and efficiencies of such reactions, with implications for the synthesis of complex organic molecules (Katritzky et al., 2007); (Nematollahi & Esmaili, 2010).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase isoenzymes by aromatic sulfonamides, including morpholine derivatives, illustrates their potential in medicinal chemistry and drug design. Such inhibitors can be crucial for developing therapies for conditions where carbonic anhydrase activity is implicated (Supuran et al., 2013).
Biodegradable Polymer Synthesis
The synthesis of biodegradable polyesteramides with pendant functional groups, utilizing morpholine derivatives, highlights the potential for creating environmentally friendly materials with specific chemical functionalities. This research contributes to the development of sustainable materials science (Veld et al., 1992).
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-4-[[4-(trifluoromethyl)phenyl]methylsulfonyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3S/c1-14-2-6-16(7-3-14)18-12-23(10-11-26-18)27(24,25)13-15-4-8-17(9-5-15)19(20,21)22/h2-9,18H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOIFZSHHGBGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CCO2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Tolyl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B3017704.png)
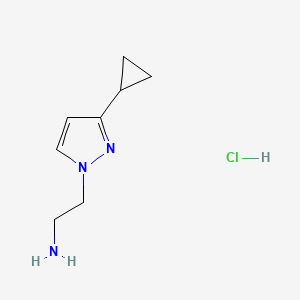
![(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone bis(4-methylbenzenesulfonate)](/img/structure/B3017707.png)
![[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B3017708.png)

![2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine;hydrochloride](/img/structure/B3017710.png)
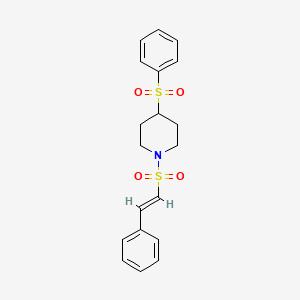
![9-(4-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3017714.png)
![2-Methyl-2-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B3017718.png)
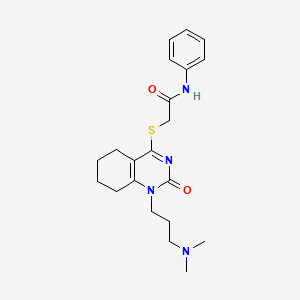

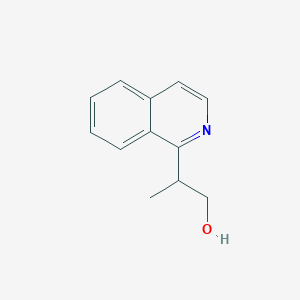
![3-((2,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3017725.png)
